Deschloro Loratadine

描述

Cytochrome P450 Enzyme Involvement

Desloratadine undergoes significant biotransformation mediated by hepatic enzymes, with Cytochrome P450 2C8 (CYP2C8) playing a central role in its phase I metabolism. CYP2C8 catalyzes the hydroxylation of desloratadine to form 3-hydroxydesloratadine, a primary metabolite. This reaction occurs after an initial phase II conjugation step involving uridine diphosphate-glucuronosyltransferase 2B10 (UGT2B10), which glucuronidates the parent compound.

While earlier studies on the parent drug loratadine identified Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6) as key enzymes in its metabolism, these isoforms exhibit minimal direct involvement in desloratadine’s biotransformation. Instead, CYP2C8 emerges as the dominant oxidase, with negligible contributions from other Cytochrome P450 family members. Notably, desloratadine itself demonstrates weak inhibitory effects on CYP2B6, CYP2D6, and CYP3A4 at therapeutic concentrations, suggesting a low risk of pharmacokinetic drug interactions mediated by enzyme inhibition.

Phase I and Phase II Metabolic Reactions

The metabolic pathway of desloratadine involves a sequential three-step process combining phase II and phase I reactions:

N-glucuronidation (Phase II) : UGT2B10 mediates the conjugation of desloratadine with glucuronic acid, forming desloratadine N-glucuronide. This step accounts for approximately 83–87% of plasma protein binding, enhancing the compound’s solubility for subsequent oxidation.

Hydroxylation (Phase I) : CYP2C8 oxidizes the glucuronidated intermediate at the 3-position, yielding 3-hydroxydesloratadine N-glucuronide. Kinetic studies reveal Michaelis-Menten parameters for this reaction, with a reported $$ Km $$ of 25.20 µM and $$ V{max} $$ of 486.98 pmol/min/mg in recombinant enzyme systems.

Non-enzymatic deconjugation : The glucuronide moiety is spontaneously cleaved, producing free 3-hydroxydesloratadine, which retains pharmacological activity.

The final metabolites are eliminated via renal and fecal excretion, with a plasma half-life of 27 hours in normal metabolizers. This extended half-life contributes to desloratadine’s once-daily dosing regimen, though specific dosage considerations fall outside this article’s scope.

Genetic Polymorphisms Impacting Metabolism

Interindividual variability in desloratadine metabolism is strongly associated with genetic polymorphisms in UGT2B10 and CYP2C8. Population studies in healthy Chinese subjects have identified three clinically significant genetic variants:

UGT2B10*2 (rs61750900) : This missense mutation (Asp67Tyr) reduces glucuronidation efficiency by 40–60%, leading to elevated plasma concentrations of unmetabolized desloratadine.

CYP2C8*3 (rs11572080) : The Arg139Lys substitution decreases hydroxylation activity, prolonging the elimination half-life to 34–38 hours in homozygous carriers.

UGT2B10*4 (rs2942857) : A promoter region variant associated with 1.8-fold increased expression of UGT2B10, accelerating phase II conjugation and reducing systemic exposure.

These polymorphisms create distinct metabolic phenotypes:

- Normal metabolizers : Carriers of wild-type alleles for both enzymes.

- Intermediate metabolizers : Heterozygous for one variant allele.

- Poor metabolizers : Homozygous or compound heterozygous for loss-of-function alleles.

A multiple linear regression analysis demonstrated that UGT2B10 polymorphisms account for 58% of the variance in metabolic ratio ($$ \frac{desloratadine}{3-hydroxydesloratadine} $$), while CYP2C8 variants explain 22%.

属性

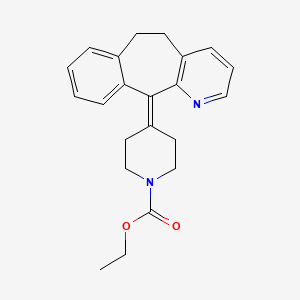

分子式 |

C22H24N2O2 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC 名称 |

ethyl 4-(4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylidene)piperidine-1-carboxylate |

InChI |

InChI=1S/C22H24N2O2/c1-2-26-22(25)24-14-11-17(12-15-24)20-19-8-4-3-6-16(19)9-10-18-7-5-13-23-21(18)20/h3-8,13H,2,9-12,14-15H2,1H3 |

InChI 键 |

YVMQUVFVYIFGLY-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)N1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 |

产品来源 |

United States |

准备方法

Synthesis via Multicomponent Crystal Formation

A notable preparation method involves the formation of multicomponent crystals (MCC) of desloratadine with various coformers to improve pharmaceutical properties such as solubility and stability.

- Method Summary : Desloratadine is mixed with equimolar amounts of coformers (e.g., benzoic acid) in various solvents. The mixture is dissolved separately, combined at 35 °C, and then evaporated rapidly using a Buchi Rotavapor at 55 °C and 208 mbar pressure.

- Characterization : The resulting MCC is confirmed by polarized light microscopy (PLM), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM).

- Findings : MCC formation with benzoic acid showed distinct crystal habits and new diffraction and thermal peaks, indicating successful synthesis of a new solid form with improved stability over 4 months at 40 °C and 75% relative humidity.

Synthetic Routes Related to Loratadine Preparation

This compound can be prepared by adapting loratadine synthesis routes, particularly those that exclude chlorination steps or use non-chlorinated precursors.

Route One (Ritter Reaction Based) :

- Starting with 2-cyano-3-methylpyridine, a Ritter reaction with tert-butyl alcohol and concentrated sulfuric acid produces an intermediate.

- This intermediate undergoes condensation with a benzyl chloride derivative (non-chlorinated for this compound) using n-butyllithium.

- Subsequent deprotection, Grignard reaction with 4-methylpiperidine derivatives, cyclization with boric acid and sulfuric acid, and final von Braun reaction with ethyl chloroformate yield loratadine or its analogues.

- For this compound, the m-chlorobenzyl chloride is replaced by benzyl chloride to omit chlorine incorporation.

-

- The method avoids expensive cyclization catalysts.

- Simplified post-treatment steps reduce environmental impact and cost.

- High yields and suitability for industrial-scale production.

Key Reaction Steps in Detail

| Step Number | Reaction Type | Description | Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Ritter Reaction | 2-cyano-3-methylpyridine + tert-butyl alcohol + H2SO4 at 70-75 °C | Molar ratio 1:25-30; pH adjusted to 9-10 post-reaction | Intermediate II |

| 2 | Condensation | Intermediate II + n-butyllithium + benzyl chloride (non-chlorinated for this compound) | -10 °C, molar ratio 1:2-3:1-1.1 | Intermediate III |

| 3 | Deprotection | Intermediate III + phosphorus oxychloride reflux at 110 °C | Molar ratio 1:90-100 | Intermediate IV |

| 4 | Grignard Reaction | Magnesium + 4-methylpiperidine derivative + Intermediate IV | 75 °C for Mg activation; 40-50 °C for reaction | Intermediate V |

| 5 | Cyclization | Intermediate V + boric acid + concentrated H2SO4 at 110-130 °C | Molar ratio 1:8-10:10-15; reaction for 30 h | Intermediate VI |

| 6 | Von Braun Reaction | Intermediate VI + ethyl chloroformate + alkali at 80-90 °C | Dropwise addition, 1 h reaction | Final product: this compound |

Note: For this compound, benzyl chloride replaces m-chlorobenzyl chloride in step 2 to avoid chlorine substitution.

Comparative Analysis of Preparation Methods

| Aspect | Multicomponent Crystal Method | Ritter Reaction-Based Synthetic Route |

|---|---|---|

| Starting Materials | Desloratadine + coformers (e.g., benzoic acid) | 2-cyano-3-methylpyridine + benzyl chloride derivatives |

| Process Type | Co-crystallization and solvent evaporation | Multi-step organic synthesis including Ritter, Grignard |

| Reaction Conditions | Mild, 35-55 °C, solvent evaporation | Varied: 70-130 °C, inert atmosphere, strong acids/bases |

| Product Form | Multicomponent crystal with improved stability | Pure this compound compound |

| Yield & Purity | High stability, confirmed by PXRD, DSC, FTIR | High yield, industrially scalable |

| Environmental Impact | Moderate, uses multiple solvents | Improved over older methods by avoiding costly catalysts |

| Industrial Feasibility | Suitable for pharmaceutical formulation development | Suitable for large-scale production |

Research Findings and Stability Data

- The MCC of desloratadine with benzoic acid demonstrated chemical and physical stability for at least 4 months at accelerated conditions (40 °C, 75% RH), confirmed by PXRD and FTIR analysis.

- The Ritter reaction-based synthetic route for loratadine analogs, adaptable for this compound, offers improved reaction yields and reduced environmental pollution due to optimized catalytic systems and simplified post-treatment.

化学反应分析

Types of Reactions

Deschloro Loratadine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can exhibit different pharmacological activities .

科学研究应用

Efficacy in Allergic Rhinitis

Deschloro Loratadine has demonstrated significant efficacy in managing allergic rhinitis. A meta-analysis indicated that it effectively reduces symptoms associated with allergic rhinitis, including nasal congestion and total symptom scores when compared to placebo. The analysis reported a standardized mean difference (SMD) of -1.63 for total symptoms and -0.66 for nasal symptoms, with significant improvements in nasal airflow (SMD 0.32) noted as well .

Clinical Trials

Several clinical trials highlight the effectiveness of this compound:

- Intermittent Allergic Rhinitis : A study involving patients over 12 years old showed that treatment with this compound (5 mg once daily) resulted in a mean reduction of the total five symptom score (T5SS) significantly greater than placebo over 15 days (-3.01 vs -2.13, P < 0.001) .

- Pediatric Use : In children aged 2 to 11 years, this compound was well-tolerated and resulted in significant improvements in allergy symptoms without serious adverse effects reported .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 3 hours. Its elimination half-life ranges from approximately 12 to 15 hours across different age groups, suggesting a prolonged action suitable for once-daily dosing .

Applications in Cosmetic Formulations

Recent studies have explored the potential use of this compound in cosmetic products due to its anti-inflammatory properties. Its incorporation into topical formulations aims to enhance skin tolerance and reduce allergic reactions associated with cosmetic use. Research indicates that formulations containing antihistamines can improve skin hydration and reduce irritation .

Summary of Findings

作用机制

Deschloro Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1 receptors . When histamine is released during an allergic reaction, it binds to these receptors, causing symptoms such as swelling and itching. This compound blocks this binding, effectively halting the allergic response . This mechanism is similar to that of other second-generation antihistamines, but this compound may have unique properties due to its specific molecular structure .

相似化合物的比较

Key Differences :

- Loratadine vs. This compound : The absence of chlorine reduces molecular weight and alters receptor binding affinity .

- Desloratadine vs. This compound : Desloratadine retains the chlorine atom but lacks the carbamate group present in Loratadine, enhancing its potency and selectivity for H₁ receptors .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters

Key Findings :

- Desloratadine exhibits a 2.5–4x higher potency than Loratadine in preclinical models due to its selective H₁-receptor antagonism and longer half-life, enabling once-daily dosing .

Analytical Differentiation

Table 3: Analytical Methods for Separation

Key Insights :

- This compound is chromatographically distinguishable from Loratadine and Desloratadine using validated methods, ensuring impurity levels remain below 0.1% in final formulations .

Clinical and Therapeutic Implications

- Desloratadine is preferred over Loratadine in patients with severe allergies due to its prolonged action and higher patient satisfaction rates (85% vs. 60% for Loratadine) .

- Drug Interactions : Desloratadine has fewer CYP-mediated interactions compared to Loratadine, making it safer in polypharmacy scenarios .

常见问题

Q. What ethical approvals are required for human tissue-based studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。